molecular formula C12H15NO2S B2513927 8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1482947-66-9

8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2513927
CAS No.: 1482947-66-9
M. Wt: 237.32
InChI Key: RONXCNFZVDQQKH-UHFFFAOYSA-N
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Description

8-(Thiophene-2-carbonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a bicyclic structure with a thiophene ring and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several synthetic routes. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds with high diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic processes and optimized reaction conditions can potentially scale up the production for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

8-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene S-oxides, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

8-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The thiophene ring and carbonyl group play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to the presence of the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

8-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol is a complex bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article aims to provide a detailed overview of the biological activity associated with this compound, including relevant case studies, research findings, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a bicyclic structure with a thiophene ring and a carbonyl group, which contributes to its unique pharmacological properties. The molecular formula is C13H15NOSC_{13}H_{15}NOS with a molecular weight of 233.33 g/mol. The structure can be represented as follows:

8 Thiophene 2 carbonyl 8 azabicyclo 3 2 1 octan 3 ol\text{8 Thiophene 2 carbonyl 8 azabicyclo 3 2 1 octan 3 ol}

Anticancer Properties

Research has indicated that derivatives of azabicyclo compounds exhibit selective cytotoxicity towards cancer cells. A study highlighted the cytotoxic properties of related compounds, showing preferential toxicity toward tumor cells compared to normal cells. This was attributed to structural modifications that enhance interaction with biological targets .

CompoundIC50 (µM)Target Cells
This compoundTBDTBD
2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one5.0Various neoplasms
3,5-bis(benzylidene)-4-piperidones10.0Malignant cells

The specific IC50 values for this compound have yet to be determined, but ongoing studies are focusing on its synthesis and biological evaluation.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory activity, similar to other thiophene-containing compounds known for their ability to inhibit pro-inflammatory cytokines . Research into related thiophene derivatives has shown promising results in reducing inflammation in various models.

The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors involved in cell signaling pathways related to inflammation and cancer progression. The thiophene ring may facilitate binding to these targets, leading to altered cellular responses.

Case Studies

  • Study on Azabicyclo Compounds : A comprehensive investigation into the biological activity of azabicyclo compounds revealed that modifications at the carbonyl position significantly affect their anticancer potency . This highlights the importance of structural variations in optimizing therapeutic efficacy.
  • Inflammation Model : In an animal model of inflammation, thiophene derivatives demonstrated a marked reduction in inflammatory markers when administered, suggesting that similar effects could be anticipated from this compound .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

CompoundBiological ActivityNotes
1,2,3-Triazole derivativesAntibacterial, anticancerKnown for broad-spectrum activity against various pathogens
Sulbactam analogsBeta-lactamase inhibitionEffective against resistant bacterial strains
Thiophene-based drugsAnti-inflammatory, analgesicCommonly used in clinical settings for pain management

Properties

IUPAC Name

(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-10-6-8-3-4-9(7-10)13(8)12(15)11-2-1-5-16-11/h1-2,5,8-10,14H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONXCNFZVDQQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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